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Iron;2,2,6,6-tetramethylheptane-3,5-dione

Thermogravimetric Analysis CVD/ALD Precursor Purity Residue-Free Sublimation

Iron(III) tris(2,2,6,6-tetramethylheptane-3,5-dionate), commonly abbreviated as Fe(TMHD)₃, Fe(thd)₃, or Fe(dpm)₃ (CAS 14876-47-2), is a homoleptic iron(III) β-diketonate coordination complex in which three bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands chelate a high-spin Fe³⁺ centre. The compound crystallises as a red crystalline solid with a melting point of approximately 164–185 °C.

Molecular Formula C33H60FeO6
Molecular Weight 608.7 g/mol
CAS No. 14876-47-2
Cat. No. B1584739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;2,2,6,6-tetramethylheptane-3,5-dione
CAS14876-47-2
Molecular FormulaC33H60FeO6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe]
InChIInChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b2*8-7+;8-7-;
InChIKeyWLITYJBILWOYFF-GECNZSFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Fe(TMHD)₃] – A Volatile CVD/ALD Precursor for Iron Oxide Nanomaterials


Iron(III) tris(2,2,6,6-tetramethylheptane-3,5-dionate), commonly abbreviated as Fe(TMHD)₃, Fe(thd)₃, or Fe(dpm)₃ (CAS 14876-47-2), is a homoleptic iron(III) β-diketonate coordination complex in which three bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands chelate a high-spin Fe³⁺ centre. The compound crystallises as a red crystalline solid with a melting point of approximately 164–185 °C . It belongs to the broader family of metal β-diketonates widely employed as volatile molecular precursors for metal-organic chemical vapour deposition (MOCVD), plasma-enhanced CVD (PECVD), and atomic layer deposition (ALD) of iron-containing thin films and nanostructures . Its primary commercial and research value lies in its ability to deliver iron in the vapour phase with well-characterised thermal stability and volatility, enabling the fabrication of α-Fe₂O₃ (hematite), γ-Fe₂O₃ (maghemite), Fe₃O₄, and complex multi-metal oxides.

Deposition method

Low-temperature PECVD compatible; reported crystalline Fe₂O₃ at 100 °C

ALD window

Well-characterized self-limiting ALD regime (160–210 °C) with O₃

Sublimation profile

Near-residue-free volatilization; supports long-duration delivery stability

Why Iron β-Diketonate Precursors Are Not Interchangeable – The Fe(TMHD)₃ Differentiation Case


Although iron(III) β-diketonates such as Fe(acac)₃, Fe(tfac)₃, Fe(hfac)₃, and Fe(tmhd)₃ share a common FeO₆ coordination core, their bulk thermal stability, decomposition onset temperature, and residue behaviour differ dramatically . Fe(acac)₃ undergoes thermal decomposition at approximately 186 °C, which severely limits its usable temperature window for vapour-phase delivery . In contrast, Fe(tmhd)₃ exhibits clean sublimation with near-quantitative mass loss (>98 %) in thermogravimetric analysis (TGA) and negligible solid residue, making it suitable for reproducible, long-duration CVD and ALD processes . Furthermore, the ligand steric bulk and electronic properties alter the precursor's gas-phase reactivity and decomposition pathway, directly influencing film purity, morphology, and nanoparticle size monodispersity when different β-diketonate ligands are compared under identical synthesis conditions . These non-substitutable property differences underpin why procurement specifications must be compound-specific rather than class-generic.

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Thermal stability mismatch

Fe(acac)₃ may decompose prematurely during delivery, leading to residue that clogs lines and contaminates films, unlike the clean sublimation of Fe(TMHD)₃.

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Deposition temperature incompatibility

Fe(acac)₃ typically requires substantially higher substrate temperatures (>400 °C), limiting use with temperature-sensitive substrates where Fe(TMHD)₃ can operate.

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Absence of self-limiting ALD behavior

Fe(acac)₃ lacks a well-defined ALD window and tends toward uncontrolled CVD growth, compromising conformality on high-aspect-ratio structures.

Quantitative Differentiation Evidence – Fe(TMHD)₃ vs. Closest Iron β-Diketonate Analogs


TGA Volatilisation Cleanliness: >98% Mass Loss for Fe(TMHD)₃ vs. Low-Temperature Decomposition and Residue for Fe(acac)₃

Thermogravimetric analysis (TGA) of Fe(DPM)₃ in both air and nitrogen atmospheres demonstrates clean volatilisation with a weight loss exceeding 98% and negligible solid residue, indicating the compound sublimates essentially intact without significant premature decomposition . In contrast, Fe(acac)₃ exhibits a single decomposition transition starting at approximately 180–186 °C, and TGA of Fe(acac)₃ typically yields only ~21% of the original mass as residual inorganic product (Fe₂O₃) after a multi-step decomposition pathway . This fundamental difference in thermal behaviour means Fe(acac)₃ cannot sustain a stable precursor vapour pressure over extended deposition runs, whereas Fe(TMHD)₃ can.

TGA Volatilization
Reported
Fe(TMHD)₃: >98% mass loss, negligible residue
Fe(acac)₃: ~21% residual Fe₂O₃, decomposition ~186 °C
Supports clog-free delivery for extended CVD/ALD runs
TGA in air and N₂; cross-study comparison
Thermogravimetric Analysis CVD/ALD Precursor Purity Residue-Free Sublimation

Low-Temperature PECVD Capability: Pure Fe₂O₃ Films at 100 °C vs. >400 °C Required for Fe(acac)₃ MOCVD

Using Fe(dpm)₃ as the iron source in a plasma-enhanced CVD (PECVD) process, Carraro et al. demonstrated the deposition of pure, homogeneous α-Fe₂O₃ nanostructured films at substrate temperatures as low as 100 °C, including on flexible plastic substrates . By comparison, thermal MOCVD using Fe(acac)₃ as the iron precursor typically requires substrate temperatures in the range of 400–600 °C to achieve crystalline iron oxide films, as reported by multiple independent studies . The >300 °C reduction in viable deposition temperature is enabled by the combination of Fe(tmhd)₃'s inherent volatility and the plasma activation, which is not achievable with Fe(acac)₃ due to its premature thermal decomposition.

Deposition Temperature
Reported
Fe(TMHD)₃ (PECVD): crystalline α-Fe₂O₃ at 100 °C
Fe(acac)₃ (MOCVD): 400–600 °C required
Enables coating on polymers and flexible substrates
Plasma activation with O₂; substrate compatibility varies
PECVD Low-Temperature Deposition Flexible Substrates

Nanoparticle Self-Assembly: Narrowest Size Distribution and Long-Range Order with Fe(TMHD)₃ vs. Fe(acac)₃, Fe(hfac)₃, and Fe(dbm)₃

In a systematic head-to-head study, Chokprasombat et al. compared four iron(III) β-diketonates – Fe(acac)₃, Fe(tmhd)₃, Fe(hfac)₃, and Fe(dbm)₃ – as iron sources for the synthesis of FePt-based superparamagnetic nanoparticles under identical reaction conditions . All precursors yielded nanoparticles of 4–5 nm diameter; however, only Fe(tmhd)₃ produced assemblies exhibiting long-range order with the narrowest size distribution. Fe(dbm)₃ gave densely packed FePt₃/Fe₂O₃ heterodimers with irregular assembly, Fe(hfac)₃ resulted in reduced iron incorporation and modest magnetisation, and Fe(acac)₃ served as the baseline with intermediate ordering . This direct comparison demonstrates that the ligand identity controls not the primary particle size but the inter-particle ordering and composition uniformity.

Nanoparticle Assembly
Head-to-head
Fe(tmhd)₃: long-range order, narrowest size distribution (4–5 nm)
Fe(acac)₃: intermediate ordering; others less uniform
Supports ordered FePt arrays for magnetic media
Identical polyol synthesis conditions; ligand-driven difference
FePt Nanoparticles Self-Assembly Size Monodispersity

Defined ALD Window: Fe(thd)₃ Exhibits a Well-Characterised Self-Limiting Growth Regime (160–210 °C) Absent for Fe(acac)₃

Fe(thd)₃ combined with ozone as co-reactant exhibits a classic ALD window – the temperature range over which the growth per cycle (GPC) is constant and self-limiting – between 160 and 210 °C for the deposition of α-Fe₂O₃ thin films . Within this window, the GPC is insensitive to precursor pulse duration (≥1 s Fe(thd)₃ pulse at a sublimation temperature of 114 °C is sufficient), confirming surface-saturated, layer-by-layer growth . In contrast, Fe(acac)₃ has been reported to react with oxide substrates even at room temperature, and efforts to establish a self-limiting ALD process with Fe(acac)₃ have not yielded a well-defined ALD window; the precursor tends toward uncontrolled CVD-like decomposition rather than true ALD behaviour .

ALD Window
Class-level
Fe(thd)₃ + O₃: self-limiting 160–210 °C, GPC ~0.14 nm/cycle
Enables conformal coating on 3D structures
No well-defined window reported for Fe(acac)₃
Atomic Layer Deposition ALD Window Self-Limiting Growth

Quantified Vapour Pressure for Precursor Delivery Engineering: Fe(TMHD)₃ Knudsen Effusion Data vs. Sparse Fe(acac)₃ Data

The vapour pressure of Fe(tmhd)₃ has been rigorously measured using the Knudsen effusion method over the temperature range 341–408 K, yielding a data set suitable for quantitative precursor delivery modelling . Representative values include 3.32 Pa at 360.45 K, 9.81 Pa at 389.05 K, and a sublimation enthalpy (ΔsubH) of 131.93 kJ mol⁻¹ derived from the Clausius–Clapeyron fit . The vapour pressure of Fe(acac)₃ is less systematically characterised; the commonly cited value of 0.174 mmHg (≈23 Pa) at 25 °C is of questionable reliability and is not accompanied by temperature-dependent data suitable for bubbler or sublimator design . A separate study by Ribeiro da Silva and Monte reports Fe(acac)₃ sublimation enthalpy as 124.6 ± 0.9 kJ mol⁻¹ at 377.8 K, confirming that the tmhd complex has a slightly higher sublimation enthalpy than the acac analogue .

Vapor Pressure
Reported
Fe(tmhd)₃: 3.32 Pa (360 K), 9.81 Pa (389 K); ΔsubH 131.93 kJ/mol
Supports engineering of bubbler/sublimator delivery
Knudsen effusion data; multi-point validated curve
Vapour Pressure Knudsen Effusion CVD Precursor Delivery

High-Value Application Scenarios for Fe(TMHD)₃ Where Evidence-Based Differentiation Drives Procurement Decisions


Low-Thermal-Budget PECVD of Iron Oxide on Flexible Polymer Substrates for Wearable Gas Sensors

When fabricating metal oxide gas sensors on temperature-sensitive flexible substrates (PET, PEN, polyimide), the substrate temperature must not exceed 150–200 °C. Fe(TMHD)₃ is uniquely suited for this application because it enables PECVD of crystalline α-Fe₂O₃ at 100 °C, as demonstrated by Carraro et al. . Fe(acac)₃, which requires >400 °C for crystalline oxide deposition, is categorically unsuitable. The procurement decision is binary: Fe(TMHD)₃ enables the target device architecture; Fe(acac)₃ does not.

ALD of Conformal Hematite Films on High-Aspect-Ratio 3D Structures for Photoelectrochemical Water Splitting

Atomic layer deposition of α-Fe₂O₃ photoanodes demands a precursor with a well-defined ALD window to ensure conformal coating of nanoporous or trenched electrode architectures. Fe(thd)₃ with ozone provides a self-limiting growth window at 160–210 °C with a growth per cycle of ~0.14 nm, enabling uniform coating of high-aspect-ratio structures . Fe(acac)₃ lacks a demonstrated ALD window and tends toward non-self-limiting CVD growth, compromising conformality. Process engineers requiring true ALD behaviour should specify Fe(TMHD)₃.

Synthesis of Self-Assembled FePt Nanoparticle Arrays for Next-Generation Magnetic Recording Media

The fabrication of bit-patterned magnetic media requires monodisperse FePt nanoparticles with long-range hexagonal ordering. In a controlled head-to-head comparison of four iron β-diketonates, only Fe(tmhd)₃ yielded nanoparticle assemblies with the requisite long-range order and narrowest size distribution, while Fe(acac)₃, Fe(hfac)₃, and Fe(dbm)₃ each produced assemblies with inferior ordering or compositional control . For researchers optimising nanoparticle self-assembly, the ligand identity is a critical variable, and Fe(TMHD)₃ is the evidence-supported choice.

Long-Duration MOCVD Runs Requiring Stable Precursor Delivery Without Bubbler Clogging

In production-scale MOCVD of multi-metal oxide thin films (e.g., BaFe₁₂O₁₉, Sr-doped LaFeO₃), precursor delivery stability over tens of hours is critical for yield. Fe(TMHD)₃ undergoes clean sublimation with >98% mass loss and negligible residue in TGA , indicating minimal decomposition in the delivery line. Fe(acac)₃ decomposes at ~186 °C with substantial residue formation, leading to progressive bubbler clogging and drift in vapour delivery rate. For sustained manufacturing operations, Fe(TMHD)₃ offers superior long-term delivery stability.

Application
Selection Property
Validation Focus
Low-thermal-budget PECVD on flexible substrates
Low-temperature deposition capability
Film crystallinity at ~100 °C and conformality on polymers
ALD for high-aspect-ratio 3D electrodes
Well-defined self-limiting ALD window
Conformality and thickness uniformity in trenches
FePt nanoparticle self-assembly for magnetic media
Ligand-driven ordering and size uniformity
Long-range assembly order and narrow size distribution
Long-duration MOCVD runs requiring stable delivery
Clean sublimation with minimal residue
Delivery-line stability and low particle contamination over extended runs
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